N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride

Catalog No.
S13962741
CAS No.
M.F
C12H21ClN2O3S
M. Wt
315.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylami...

Product Name

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride

IUPAC Name

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride

Molecular Formula

C12H21ClN2O3S

Molecular Weight

315.87 g/mol

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3,9D;

InChI Key

VIDRYROWYFWGSY-MTHNXYDDSA-N

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride is a complex organic compound notable for its unique structure and isotopic labeling with deuterium. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a hydroxyethyl group and an amino group derived from 1,1,1,2,3,3,3-heptadeuteriopropan-2-amine. The presence of deuterium atoms makes it particularly valuable in various research applications, especially in studies involving metabolic pathways and drug interactions due to its unique isotopic properties.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible at the sulfonamide group.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles for Substitution: Amines or thiols can participate in substitution reactions involving the sulfonamide moiety.

The biological activity of N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride is primarily associated with its potential to interact with specific molecular targets within biological systems. It may affect various metabolic pathways by modulating enzyme activity or receptor interactions. The precise mechanisms are still under investigation but could involve inhibition or activation of critical biochemical pathways.

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride typically involves multiple steps:

  • Preparation of Intermediate: The process begins with the synthesis of 1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamine.
  • Reaction with Phenyl Compound: This intermediate is then reacted with 4-(methanesulfonyl)phenyl-1-hydroxyethylamine under controlled conditions.
  • Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production methods may mirror laboratory synthesis but are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride has several applications across various fields:

  • Pharmaceutical Research: Due to its structural complexity and biological activity potential.
  • Metabolic Studies: Its deuterium labeling makes it suitable for tracing metabolic pathways in biological research.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other biologically active compounds.

Interaction studies involving N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride focus on its binding affinity to various enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Initial findings suggest that this compound may exhibit unique interaction profiles compared to non-deuterated analogs due to the kinetic isotope effect associated with deuterium .

Several compounds share structural similarities with N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochlorideC11H14ClN2O2S0.85Lacks deuterium labeling
4-(Methanesulfonylamino)benzonitrileC10H10N2O2S0.85Different functional groups
1,1,1-Trifluoro-N-phenylmethanesulfonamideC10H8F3N0.82Contains trifluoromethyl group instead of deuterium

The presence of deuterium in N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride distinguishes it from these similar compounds and enhances its utility in research applications that require isotopic tracing .

Isotopic labeling has emerged as a cornerstone of modern drug discovery, enabling precise modulation of molecular properties without altering the core pharmacological activity. Deuterium, a stable hydrogen isotope, is particularly valuable due to its ability to strengthen carbon-deuterium (C–D) bonds, which exhibit approximately 6–10 times greater bond dissociation energy compared to carbon-hydrogen (C–H) bonds. This phenomenon, known as the KIE, reduces the rate of enzymatic oxidation at deuterated positions, thereby mitigating first-pass metabolism and extending plasma half-life.

Applications in Metabolic Stability Enhancement

Deuterated analogs of existing drugs, such as deutetrabenazine (a deuterated version of tetrabenazine), demonstrate the clinical viability of this approach. By replacing hydrogen with deuterium at key metabolic sites, these compounds achieve prolonged therapeutic effects while maintaining target affinity. For N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride, the heptadeuterated isopropyl group likely shields the molecule from cytochrome P450-mediated degradation, a hypothesis supported by studies on similar sulfonamide derivatives.

Synthetic Methodologies for Deuterium Incorporation

The synthesis of deuterated compounds relies on two primary strategies: direct H/D exchange and deuterated building block integration. Recent advances in H/D exchange utilize catalytic systems or electrophilic deuterium sources, such as deuterated alkyl sulfonium salts, to achieve site-selective deuteration. For instance, Wang and Zhao’s development of d~3~-methyl dibenzothiophenium salts enables efficient methylation with 99% deuterium content, a technique applicable to sulfonamide frameworks. Alternatively, deuterated reagents like CD~3~OD or D~2~O provide cost-effective routes for large-scale deuterium incorporation, though challenges in regioselectivity persist.

Table 1: Comparative Analysis of Deuterium Incorporation Methods

MethodDeuterium SourceSelectivityD Content (%)Application Example
H/D ExchangeD~2~OModerate50–80Aromatic deuteration
Alkyl Sulfonium SaltsCD~3~ODHigh95–99d~3~-Methylation
Catalytic DeuterationD~2~ GasLow30–60Aliphatic deuteration

Structural Significance of Heptadeuteriopropan-2-ylamino Motifs

The heptadeuteriopropan-2-ylamino group in N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride serves dual roles: metabolic stabilization and conformational optimization. Deuterating the isopropyl side chain minimizes oxidative dealkylation, a common metabolic pathway for amine-containing drugs, while preserving the stereoelectronic environment critical for target engagement.

Impact on Lipophilicity and Membrane Permeability

Deuterium substitution subtly alters a molecule’s lipophilicity (logP), influencing its absorption and distribution. Studies on deuterated ethyl moieties reveal that deuteration can increase logP by 0.1–0.3 units, enhancing blood-brain barrier penetration in central nervous system-targeted therapies. For this sulfonamide derivative, the heptadeuterated motif may improve solubility in hydrophobic binding pockets, as evidenced by molecular dynamics simulations of analogous compounds.

Sulfonamide Pharmacophore and Target Interactions

The methanesulfonamide group in N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride acts as a hydrogen bond acceptor, facilitating interactions with serine or threonine residues in enzymatic targets. This pharmacophore is prevalent in carbonic anhydrase inhibitors and endothelin receptor antagonists, underscoring its versatility. Deuterium’s steric and electronic effects further refine these interactions, potentially reducing off-target binding.

Table 2: Structural and Pharmacokinetic Properties of Deuterated Sulfonamides

CompoundDeuteration SiteHalf-Life (h)Metabolic Stability (%)
Non-deuterated sulfonamide analogIsopropylamino2.545
Heptadeuteriopropan-2-ylaminoIsopropylamino (7×D)4.882
d~3~-Methyl sulfonamideMethyl (3×D)3.768

Synthetic Challenges and Innovations

Incorporating seven deuterium atoms into an isopropyl group demands precision to avoid isotopic dilution. Recent breakthroughs in deuterated alkyl sulfonium salt chemistry enable multi-deuteration via sequential alkylation-H/D exchange cycles. For example, treating isopropylamine with deuterated methyl sulfonium salts under basic conditions yields >95% deuterated products, a methodology directly applicable to this compound’s synthesis.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

315.1400786 g/mol

Monoisotopic Mass

315.1400786 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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